molecular formula C15H14N2O3 B2457182 Methyl 4-(Nicotinamidomethyl)benzoate CAS No. 554407-47-5

Methyl 4-(Nicotinamidomethyl)benzoate

Cat. No.: B2457182
CAS No.: 554407-47-5
M. Wt: 270.288
InChI Key: OQTNVKCWFAMPFG-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Methyl 4-(Nicotinamidomethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

Methyl 4-(Nicotinamidomethyl)benzoate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(Nicotinamidomethyl)benzoate involves its interaction with specific molecular targets and pathways. The nicotinamide moiety is known to interact with enzymes involved in redox reactions and cellular metabolism. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(Aminomethyl)benzoate: Similar structure but with an amine group instead of nicotinamide.

    Methyl 4-(Hydroxymethyl)benzoate: Contains a hydroxyl group instead of nicotinamide.

    Methyl 4-(Methoxymethyl)benzoate: Features a methoxy group in place of nicotinamide.

Uniqueness

Methyl 4-(Nicotinamidomethyl)benzoate is unique due to the presence of the nicotinamide moiety, which imparts distinct biological and chemical properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses .

Properties

IUPAC Name

methyl 4-[(pyridine-3-carbonylamino)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-20-15(19)12-6-4-11(5-7-12)9-17-14(18)13-3-2-8-16-10-13/h2-8,10H,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQTNVKCWFAMPFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CNC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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